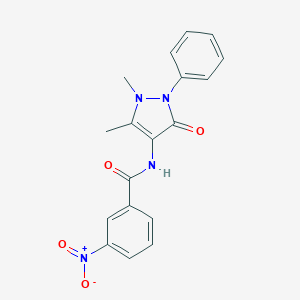![molecular formula C23H19N3O4 B402354 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B402354.png)
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a nitro group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by reacting 2-amino-4,6-dimethylphenol with a suitable aldehyde under acidic conditions to form the benzoxazole core.
Nitration: The benzoxazole derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Amidation: The final step involves the reaction of the nitrated benzoxazole derivative with 3-methyl-4-nitrobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Corresponding amine derivative
Substitution: Halogenated or alkylated benzoxazole derivatives
Hydrolysis: 3-methyl-4-nitrobenzoic acid and corresponding amine
科学研究应用
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring may also interact with DNA or proteins, affecting their function.
相似化合物的比较
Similar Compounds
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide
Uniqueness
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitro group and a benzoxazole ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C23H19N3O4 |
|---|---|
分子量 |
401.4g/mol |
IUPAC 名称 |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C23H19N3O4/c1-13-10-15(3)21-19(11-13)25-23(30-21)16-4-7-18(8-5-16)24-22(27)17-6-9-20(26(28)29)14(2)12-17/h4-12H,1-3H3,(H,24,27) |
InChI 键 |
DBWZISLQDZONDA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C)C |
规范 SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-butylacetamide](/img/structure/B402272.png)

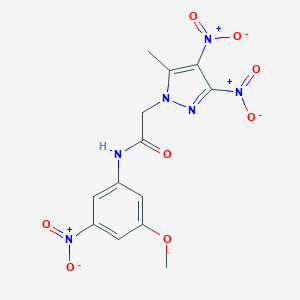
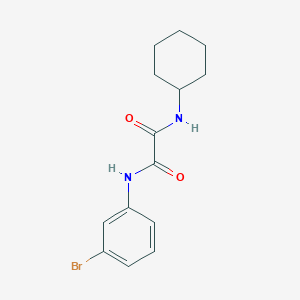
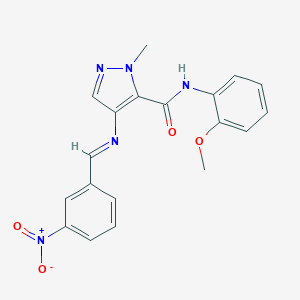
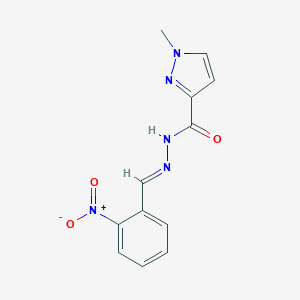
![N-(3-chlorophenyl)-2-methyl-4-[(3-nitrophenyl)methylideneamino]pyrazole-3-carboxamide](/img/structure/B402287.png)
![12,13-dimethyl-14-thia-1,9,16-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,9,11(15),12,16-heptaen-2-one](/img/structure/B402288.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B402289.png)
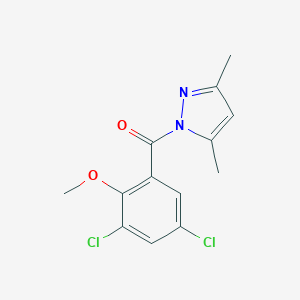
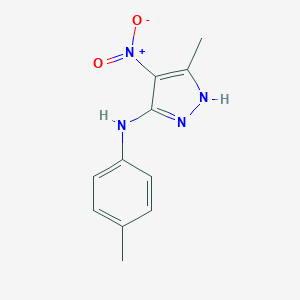
![4-{[(2-[1,1'-biphenyl]-2-yl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]oxy}phenyl 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B402292.png)
![4-(4-Benzhydryl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B402295.png)
